6beta,19-Epoxypregn-4-ene-3,20-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,2S,5S,6S,9S,10S,12R)-6-acetyl-5-methyl-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadec-13-en-15-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)15-3-4-16-14-10-19-18-9-13(23)5-8-21(18,11-24-19)17(14)6-7-20(15,16)2/h9,14-17,19H,3-8,10-11H2,1-2H3/t14-,15+,16-,17-,19+,20+,21-/m0/s1 |
InChI Key |
OPWRVUYZIIWQJW-WEEZVYGMSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC4C5=CC(=O)CCC35CO4)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4C5=CC(=O)CC[C@]35CO4)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC4C5=CC(=O)CCC35CO4)C |
Origin of Product |
United States |
Contextualization Within Steroid Chemistry and Epoxide Research
The study of 6beta,19-Epoxypregn-4-ene-3,20-dione is situated at the intersection of two significant fields of organic chemistry: steroid chemistry and epoxide research. Steroids are a class of lipids characterized by a specific four-ring carbon skeleton. Their diverse biological activities have made them a major focus of synthetic and medicinal chemistry. The introduction of an epoxide, a three-membered cyclic ether, into a steroid framework imparts considerable ring strain and polarity, making it a key functional group for further chemical transformations. nih.gov
The epoxide group is a highly versatile intermediate in organic synthesis due to its susceptibility to ring-opening reactions by a wide range of nucleophiles. nih.gov This reactivity allows for the stereospecific introduction of various functional groups, a critical aspect in the synthesis of complex molecules like steroids. In the context of steroid biosynthesis, the cyclization of squalene (B77637) oxide is a pivotal step in the formation of the steroid nucleus, highlighting the fundamental role of epoxides in nature. rsc.org The 6β,19-epoxy bridge in the title compound creates a rigid, pentacyclic structure that significantly influences its conformation and, consequently, its interaction with biological targets.
Significance of Epoxypregnane Derivatives in Chemical and Biochemical Investigations
Epoxypregnane derivatives, including 6beta,19-Epoxypregn-4-ene-3,20-dione, hold considerable importance in both chemical synthesis and biochemical studies. They often serve as crucial intermediates in the preparation of other biologically active steroids. For instance, the 6β,19-epoxy moiety can be reductively opened to yield 19-hydroxy steroids, which are themselves important targets for research. An improved and more reliable method for this conversion starts from 3β-acetoxy-5-bromo-6β,19-epoxy-5α-pregnan-20-one to produce 19-hydroxyprogesterone (B1210570). rsc.org
From a biochemical perspective, epoxypregnane derivatives have been investigated for their potential to modulate enzyme activity and receptor binding. A notable example is the related compound, 21-hydroxy-6,19-epoxyprogesterone, which has been identified as a selective glucocorticoid receptor (GR) modulator. nih.gov Its rigid structure is believed to contribute to its selective binding and downstream effects, offering a potential avenue for developing safer anti-inflammatory and immunosuppressive agents. nih.gov Furthermore, other 6β,19-bridged androstenedione (B190577) analogs have been synthesized and evaluated as aromatase inhibitors, although 6β,19-epoxyandrostenedione showed only moderate activity.
The structural features of these compounds provide valuable probes for understanding the active sites of enzymes and receptors. The specific orientation and rigidity imposed by the epoxy bridge can lead to distinct binding characteristics compared to more flexible steroid ligands.
Overview of Current Research Trajectories Relevant to 6beta,19 Epoxypregn 4 Ene 3,20 Dione
Total Synthesis Approaches to the 6β,19-Epoxypregnane Skeleton
The de novo total synthesis of complex steroids like 6β,19-epoxypregn-4-ene-3,20-dione is a monumental undertaking due to the dense stereochemistry and the need for precise control over ring formations. While specific total syntheses of this exact molecule are not prominently documented, general strategies for the construction of functionalized and bridged steroid skeletons provide a conceptual blueprint.
Modern approaches to steroid synthesis often rely on powerful catalytic methods and convergent strategies. For instance, the enantioselective total synthesis of related cardiotonic steroids, which also feature C-19 oxygenation, has been achieved through methods like organocatalytic oxidation and diastereoselective copper-catalyzed Michael additions followed by tandem aldol (B89426) cyclizations. acs.orgacs.org These strategies allow for the rapid assembly of a functionalized cardenolide skeleton from simple starting materials. acs.org Another powerful technique involves metallacycle-mediated annulative cross-couplings to construct the C/D ring system, followed by strategic formation of the remaining rings. nih.gov
The construction of bridged steroidal systems often involves intramolecular cyclization reactions. Radical-mediated cascade cyclizations have been explored for the synthesis of the steroidal nucleus, where a seco-steroid precursor can be cyclized to form the tetracyclic system. inglomayor.cl While these approaches showcase the ingenuity in steroid synthesis, the total synthesis of a highly specific and functionalized molecule like 6β,19-epoxypregn-4-ene-3,20-dione from acyclic precursors remains a significant and largely uncharted challenge. The complexity and number of steps involved often make such routes less practical compared to semi-synthetic approaches from readily available steroid starting materials.
Semi-Synthetic Routes and Derivatization Strategies
Given the challenges of total synthesis, semi-synthetic methods starting from abundant natural steroids are the preferred route for accessing complex derivatives like 6β,19-epoxypregn-4-ene-3,20-dione. Progesterone (B1679170), with its pregn-4-ene-3,20-dione core, serves as a logical and common starting material. google.comnih.gov The key transformations involve the introduction of functionalities at the C-6 and C-19 positions, followed by the formation of the crucial epoxy bridge.
A plausible semi-synthetic sequence would involve:
Protection of the reactive carbonyl groups in progesterone.
Introduction of a hydroxyl group at the C-6β position.
Functionalization of the C-19 methyl group, typically to a hydroxymethyl group.
Intramolecular cyclization to form the 6β,19-epoxy bridge.
Deprotection of the carbonyl groups.
The synthesis of a related compound, 6,19-methanoprogesterone, from 3β,20β-diacetyloxy-5α-bromo-6,19-oxidopregnane highlights the feasibility of utilizing a pre-formed 6,19-epoxy steroid as an intermediate for further transformations. rsc.org
Epoxidation Reactions and Stereochemical Control
Epoxidation is a fundamental reaction in steroid chemistry, often employed to introduce oxygen functionality and to set up further transformations. The stereochemical outcome of epoxidation is highly dependent on the structure of the steroid and the reagents used. libretexts.org In the context of synthesizing 6β,19-epoxypregnane derivatives, epoxidation of a Δ⁵-double bond is a key step.
The epoxidation of steroidal 4,6-dienes with reagents like m-chloroperbenzoic acid (m-CPBA) has been shown to yield diepoxides with specific stereochemistry, where the initial epoxidation directs the facial selectivity of the second. rsc.org For a Δ⁵-steroid, epoxidation typically occurs from the α-face due to steric hindrance from the angular methyl groups. However, the presence of directing groups, such as a nearby hydroxyl group, can influence the stereochemical course of the reaction.
| Starting Material | Reagent | Product(s) | Key Observation |
| Steroidal 4,6-dienes | m-CPBA | 4β,5β;6α,7α-diepoxides | The first epoxide directs the stereochemistry of the second epoxidation. rsc.org |
| Δ⁵-Steroids | Peroxy acids | 5α,6α-epoxide | Predominant product due to steric hindrance from the β-face. |
| Squalene (B77637) | Enzyme (squalene epoxidase) | (3S)-2,3-Oxidosqualene | Enantioselective epoxidation is crucial in the biosynthesis of steroids. libretexts.org |
Introduction of Oxygen Functionalities
The synthesis of 6β,19-epoxypregn-4-ene-3,20-dione necessitates the introduction of oxygen at both the C-6 and C-19 positions. The 6β-hydroxy functionality can be introduced through various methods, including the hydroboration-oxidation of a Δ⁵-steroid or via microbiological transformations. 6β-Hydroxyprogesterone is a known metabolite of progesterone. chemicalbook.com
Functionalization of the non-activated C-19 methyl group is a more challenging transformation. A common and powerful method is the Barton reaction, which involves the photolysis of a nitrite (B80452) ester to generate an oxyl radical that can abstract a hydrogen atom from the proximate C-19 methyl group. Another effective method is the hypoiodite (B1233010) reaction, often using lead tetraacetate and iodine, on a 6β-hydroxy steroid. rsc.org The spatial proximity of the 6β-hydroxyl group to the C-19 methyl group facilitates an intramolecular hydrogen abstraction by a radical centered on the C-6 oxygen, leading to the formation of a 6β,19-epoxy bridge. nih.gov This remote functionalization is a key strategy for forming bridged steroids. nih.gov
| Position | Method | Reagent(s) | Notes |
| C-6β | Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Applied to a Δ⁵-steroid. |
| C-6β | Microbiological Hydroxylation | e.g., Aspergillus species | Provides high regio- and stereoselectivity. nih.gov |
| C-19 | Barton Reaction | Nitrite ester, hv | Involves photolysis and radical abstraction. |
| C-19 | Hypoiodite Reaction | Pb(OAc)₄, I₂ | Remote functionalization from a 6β-hydroxy group. rsc.orgnih.gov |
Formation of Bridged Epoxy-Steroids
The formation of the 6β,19-epoxy bridge is the cornerstone of the synthesis. As mentioned, the intramolecular radical cyclization of a 6β-hydroxy steroid is a highly effective method. nih.gov This reaction, often promoted by reagents like lead tetraacetate and iodine, proceeds via a 6β-alkoxy radical which abstracts a hydrogen from the C-19 methyl group, followed by iodine trapping and subsequent intramolecular nucleophilic substitution to form the ether linkage.
An alternative approach involves the intramolecular cyclization of a 19-hydroxy steroid with a suitable leaving group at the 6-position. For example, a 19-hydroxy-6-bromo steroid could undergo intramolecular Williamson ether synthesis to form the 6,19-epoxy bridge. The synthesis of the related 8,19-epoxysteroid eurysterol A utilized an intramolecular oxa-Michael addition as a key step to form the epoxy bridge, showcasing another innovative cyclization strategy. nih.gov
Reaction Mechanisms of Epoxypregnane Ring Systems
The strained three-membered ether ring in epoxypregnanes is susceptible to ring-opening reactions, particularly with nucleophiles. The regiochemistry and stereochemistry of these reactions are governed by the reaction conditions (acidic or basic) and the structure of the steroid.
Nucleophilic Ring-Opening Reactions
The ring-opening of epoxides can proceed through either an Sₙ1 or Sₙ2-type mechanism.
Under basic or nucleophilic conditions , the reaction follows an Sₙ2 pathway. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of stereochemistry at the site of attack. For the 6β,19-epoxypregnane system, attack at the C-19 position would likely be favored over the more sterically encumbered C-6 position. This would result in the formation of a 19-substituted-6β-hydroxy steroid.
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds via a mechanism with significant Sₙ1 character. The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. In the case of the 6β,19-epoxy bridge, attack would be expected to occur at the tertiary C-6 position, leading to a 6-substituted-19-hydroxy steroid. The stereochemical outcome is typically trans-diaxial opening of the epoxide.
A study on the synthesis of 19-hydroxyprogesterone (B1210570) provided insights into the ring-opening mechanism of a 6,19-epoxy bridge, suggesting a plausible mechanism that can be analyzed to understand the reactivity of this system.
Rearrangement Pathways
The strained 6β,19-epoxy bridge in this class of pregnane derivatives is susceptible to various rearrangement reactions, particularly under acidic conditions. These transformations often lead to profound changes in the steroid skeleton and are of significant interest for generating structural diversity.
The acid-catalyzed opening of the epoxide ring is a common pathway. In related epoxy steroids, the regioselectivity of the ring opening is influenced by the stability of the resulting carbocation intermediates and the nature of the nucleophile present. For instance, the treatment of epoxy steroids with acid can lead to the formation of diols or other functionalized derivatives. tau.ac.ilyoutube.comrsc.org
In the context of 6β,19-epoxy steroids, acid-catalyzed rearrangements can be more complex. The presence of the Δ4-3-keto system introduces additional electronic factors that can influence the reaction course. While specific studies on the rearrangement of 6β,19-epoxypregn-4-ene-3,20-dione are not extensively detailed in the reviewed literature, analogies can be drawn from related systems. For example, the acid-catalyzed treatment of 5β,6β-epoxysteroids can trigger "backbone" rearrangements, leading to significant alterations of the steroid core. mdpi.com These rearrangements involve a series of concerted 1,2-hydride and methyl shifts. A similar cascade could potentially be initiated by the protonation of the 6β,19-epoxy oxygen in 6β,19-epoxypregn-4-ene-3,20-dione.
The Westphalen rearrangement is another pertinent acid-catalyzed reaction observed in steroids, typically involving the rearrangement of a 5α-hydroxy-6β-substituted steroid to a 5β-methyl-19-nor-Δ9-steroid. While the substrate is different, the underlying principles of carbocation-mediated skeletal rearrangements are relevant.
A plausible, though not definitively reported, rearrangement pathway for 6β,19-epoxypregn-4-ene-3,20-dione under acidic conditions could involve the protonation of the ether oxygen, followed by the cleavage of the C6-O bond to form a tertiary carbocation at C6. This carbocation could then undergo various transformations, including elimination to form a Δ5-6-alcohol, or more complex skeletal rearrangements. The stability of such an intermediate would be influenced by the adjacent Δ4-3-keto moiety.
Table 1: Potential Rearrangement Pathways and Products of 6β,19-Epoxypregnane Derivatives
| Starting Material Moiety | Reaction Condition | Potential Rearrangement Type | Potential Products |
| 6β,19-Epoxy-Δ4-3-keto | Acid Catalysis | Epoxide Ring Opening | 6β-Hydroxy-Δ4,19-dihydroxy steroid |
| 5β,6β-Epoxide | Acid Catalysis | Backbone Rearrangement | Rearranged steroid skeleton |
| 5α-Hydroxy-6β-acetate | Acid Catalysis | Westphalen-type Rearrangement | 5β-Methyl-19-nor-Δ9-steroid |
Design and Synthesis of Mechanistically Informative Analogs
A key strategy in designing such analogs is the introduction of conformational constraints. The inherent rigidity of the 6β,19-epoxy bridge already significantly alters the A-ring conformation compared to progesterone. researchgate.net Replacing the oxygen bridge with other functionalities can further modulate this conformation and provide insights into how the shape of the steroid influences its interaction with receptors.
6,19-Cyclopregnane Analogs: The synthesis of 6,19-cyclopregnanes, such as 6,19-cycloprogesterone , introduces a cyclopropane (B1198618) ring in place of the ether linkage. This creates a highly constrained analog with a distinct conformational profile. The synthesis of these compounds can be achieved through an intramolecular alkylation of a Δ4-3-keto steroid bearing a suitable leaving group at C-19, such as a mesylate, in the presence of a base. rsc.orgresearchgate.net These analogs are valuable for understanding the importance of the bent A/B ring junction for receptor binding and activation. researchgate.net For instance, 6,19-cycloprogesterone has been shown to interact with glucocorticoid receptors. rsc.org
6,19-Methylene-Bridged Analogs: The synthesis of 6,19-methanoprogesterone , where a methylene (B1212753) group bridges C-6 and C-19, offers another way to create a conformationally restricted analog. One synthetic approach starts from 3β,20β-diacetyloxy-5α-bromo-6,19-oxidopregnane. The C-19 position is elaborated into a homologous aldehyde, which then undergoes an intramolecular Prins-type reaction to form the C-6 to C-19a bond, ultimately yielding the 6,19-methano bridge after further transformations. researchgate.netnih.govrsc.org These carbon-bridged analogs help to evaluate the role of the heteroatom in the bridge of the parent compound. researchgate.net
6,19-Sulfur-Bridged Analogs: Replacing the oxygen of the epoxy bridge with sulfur to create 6,19-epithiopregnane derivatives introduces a larger, more polarizable atom into the bridge. These sulfur-bridged analogs can be synthesized, for example, by iodocyclization of a 19-sulfanylpregn-5-ene derivative. nih.gov The resulting epithio compounds can be further oxidized to the corresponding sulfoxides and sulfones, allowing for a systematic investigation of the electronic and steric effects of the bridge on biological activity. nih.gov These analogs have been instrumental in developing compounds with anti-immunosuppressive activity. nih.gov
The study of these and other analogs, where the bridge size, angle, and electronic nature are systematically varied, provides crucial information for understanding the molecular mechanisms of action of 6β,19-epoxypregn-4-ene-3,20-dione and for the rational design of new steroid-based therapeutics.
Table 2: Mechanistically Informative Analogs of 6β,19-Epoxypregn-4-ene-3,20-dione
| Analog Name | Bridging Moiety | Key Synthetic Strategy | Mechanistic Insight Provided |
| 6,19-Cycloprogesterone | Cyclopropane | Intramolecular alkylation of a 19-mesylate | Probes the effect of a highly constrained, non-polar bridge on receptor interaction. rsc.orgresearchgate.net |
| 6,19-Methanoprogesterone | Methylene (-CH2-) | Intramolecular Prins-type reaction | Evaluates the role of the heteroatom in the bridge and the effect of a pure carbon linkage. researchgate.netnih.govrsc.org |
| 6,19-Epithioprogesterone | Thioether (-S-) | Iodocyclization of a 19-sulfanyl precursor | Investigates the impact of a larger, more polarizable bridge atom on conformation and activity. nih.gov |
| 21-Hydroxy-6,19-epithioprogesterone S,S-dioxide | Sulfone (-SO2-) | Oxidation of the corresponding thioether | Examines the influence of a highly polar and sterically demanding bridge on biological response. nih.gov |
Proposed Biosynthetic Origins of Pregnane Derivatives in Biological Systems
Pregnane derivatives, which form the structural backbone of 6β,19-epoxypregn-4-ene-3,20-dione, originate from cholesterol through a series of enzymatic steps. In biological systems, the biosynthesis of C21-steroid hormones begins with pregnenolone (B344588), which is derived from cholesterol. mcw.eduyoutube.com Pregnenolone and its subsequent conversion product, progesterone, are the foundational molecules for the synthesis of C21, C19, and C18 steroid hormones. mcw.edu The basic steroidogenic pathway involves the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme, a cytochrome P450 enzyme (CYP11A1). youtube.commdpi.com Pregnenolone is then converted to progesterone.
From progesterone, a variety of modifications can occur. The formation of an epoxy bridge, such as the 6β,19-epoxy linkage, requires specific hydroxylation events at precursor positions. For 6β,19-epoxypregn-4-ene-3,20-dione, this would involve hydroxylation at both the C-6β and C-19 positions of a pregnane precursor, likely progesterone. These hydroxylations are typically catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Following dihydroxylation, an intramolecular dehydration reaction would form the stable ether linkage of the epoxy bridge. While naturally occurring steroids with a 5,6-epoxy group have been identified in marine invertebrates, the 6,19-epoxy structure is less common but mechanistically plausible through specific enzymatic action. researchgate.net
Microbial Transformations of Steroidal Substrates Relevant to Epoxypregnanes
Microorganisms, particularly filamentous fungi, are widely recognized for their capacity to perform highly specific and efficient transformations of steroid molecules. slideshare.netaensiweb.comslideshare.net These biotransformations are valuable tools for producing novel steroid derivatives that are difficult to achieve through conventional chemical synthesis. The reactions relevant to the formation of epoxypregnanes include highly selective hydroxylations and oxidative processes.
The introduction of hydroxyl groups at specific carbon atoms (regioselectivity) and with a defined spatial orientation (stereoselectivity) is a hallmark of microbial steroid metabolism. slideshare.netresearchgate.net This capability is crucial for synthesizing the necessary precursors for 6β,19-epoxypregn-4-ene-3,20-dione.
Filamentous fungi are particularly adept at hydroxylating the progesterone molecule at various positions. Hydroxylation at the 6β and 11α positions is a common transformation. nih.govnih.gov For instance, the strain Isaria farinosa KCh KW1.1 effectively transforms progesterone into 6β,11α-dihydroxyprogesterone. nih.gov Strains of Aspergillus niger can introduce hydroxyl groups at the 11α and 6β positions of progesterone. aensiweb.com The entomopathogenic fungus Beauveria bassiana is also noted for its versatile and regioselective hydroxylation capabilities on various substrates. researchgate.net
The formation of the 6β,19-epoxy bridge specifically requires initial hydroxylations at C-6β and C-19. Fungal biotransformation of a related compound, 3β-acetyloxy-5α-chloro-6,19-oxidoandrostan-17-one, by Isaria farinosa has been shown to involve hydroxylation at the C-19 position, demonstrating the enzymatic capability for this key step. nih.gov The ability of various fungal strains to hydroxylate progesterone and its derivatives at multiple positions underscores the potential for finding or engineering a biocatalyst for the specific dihydroxylation required to form the 6β,19-dihydroxy precursor.
| Microorganism | Substrate | Key Products | Reference |
|---|---|---|---|
| Isaria farinosa KCh KW1.1 | Progesterone | 6β,11α-dihydroxyprogesterone | nih.gov |
| Aspergillus niger | Progesterone | 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | aensiweb.com |
| Bacillus subtilus | Progesterone | 20α-hydroxyprogesterone, 6β-hydroxyprogesterone, 6α-hydroxyprogesterone | aensiweb.com |
| Cochliobolus lunatus | Progesterone | 14α-hydroxyprogesterone | mdpi.com |
| Isaria farinosa KCh KW1.1 | 16α,17α-epoxyprogesterone | 6β-hydroxy-16α,17α-epoxyprogesterone, 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | nih.gov |
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. researchgate.netnih.gov While not directly responsible for forming the 6β,19-epoxy bridge, these enzymes are a significant component of microbial steroid degradation and modification pathways. canada.ca
In steroid metabolism, BVMOs are often involved in the catabolism of the steroid nucleus or side chain. For example, a steroid monooxygenase from the bacterium Rhodococcus rhodochrous catalyzes the Baeyer-Villiger oxidation of progesterone to produce testosterone (B1683101) acetate. nih.gov Fungi such as Penicillium lanosocoeruleum can perform regioselective D-ring lactonization of various C19 steroids. nih.gov The study of BVMOs highlights the diverse oxidative capabilities of microorganisms which can be harnessed for complex steroid modifications, even if their direct application to forming a C-6/C-19 ether linkage from a diketone precursor is not a typical reaction.
The primary enzymatic systems responsible for the bioconversion of steroids in both microbes and mammals are cytochrome P450 monooxygenases (CYPs). mdpi.comwikipedia.org These heme-containing enzymes are capable of catalyzing the oxidation of a vast array of substrates, including the highly specific hydroxylation of non-activated carbon atoms on the steroid skeleton. mdpi.comresearchgate.net
In mammals, a number of CYP enzymes are dedicated to steroid biosynthesis and metabolism, such as CYP11A1 (cholesterol side-chain cleavage), CYP17A1 (17α-hydroxylase), and CYP21A2 (21-hydroxylase). mdpi.commdpi.com In microbes, analogous CYP systems perform similar functions. For example, P-450lun from the fungus Cochliobolus lunatus exhibits 14α-hydroxylase activity on progesterone. mdpi.com Bacterial CYPs, such as CYP153A enzymes, are known alkane hydroxylases that can be used for terminal hydroxylation. researchgate.net
These enzymatic systems require redox partners to transfer electrons from cofactors like NADPH. wikipedia.org The three-component system often consists of the CYP enzyme, a ferredoxin (or other iron-sulfur protein), and a ferredoxin reductase. researchgate.net The ability to functionally express these multi-component systems, for instance from fungi, in more easily cultured hosts like E. coli, opens avenues for engineering specific steroid hydroxylation pathways. mdpi.com
In Vitro and Ex Vivo Metabolic Pathway Elucidation
To understand and reconstruct the biosynthetic pathway of 6β,19-epoxypregn-4-ene-3,20-dione, researchers use in vitro (cell-free) and ex vivo (tissue-based) systems. These controlled environments allow for the precise study of enzymatic reactions and the identification of metabolic products.
In vitro studies often utilize purified enzymes or subcellular fractions, such as liver microsomes, which are rich in CYP enzymes, to study metabolic pathways. nih.govnih.gov For example, incubating a precursor steroid like progesterone with rat liver microsomes allows researchers to generate and isolate metabolites for structural analysis. nih.gov The metabolism of progesterone in cell lines, such as the HES endometrial cell line, can also be studied to determine the specific metabolic products formed in a particular tissue type. nih.gov
The identification of the resulting metabolites is a critical step. This is typically achieved through a combination of powerful analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the various metabolites from the reaction mixture. nih.govcapes.gov.br Subsequently, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), provides precise mass-to-charge ratio data, allowing for the determination of the molecular weight and elemental composition of the metabolites. nih.govmdpi.com For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool, providing detailed information about the carbon-hydrogen framework of the molecule. nih.govmdpi.com By comparing the NMR and MS data of a metabolite with that of known standards or through detailed spectral interpretation, the exact structure, including the position and stereochemistry of new functional groups, can be determined. nih.gov
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of metabolites from a mixture. | nih.govcapes.gov.br |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive detection and quantification of metabolites; provides molecular weight and fragmentation data for structural clues. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous identification of molecular structure, including stereochemistry. | nih.govmdpi.com |
| Gas Chromatography (GC) | Used for separating and analyzing volatile compounds, often requires derivatization for steroids. | nih.gov |
Kinetic Characterization of Biotransforming Enzymes
The efficiency and substrate specificity of the enzymes involved in the biosynthesis of 6β,19-Epoxypregn-4-ene-3,20-dione are critical determinants of its formation. Kinetic studies have provided valuable insights into the initial step of this pathway—the 6β-hydroxylation of progesterone.
| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/nmol P450) |
|---|---|---|---|
| Wild-type CYP3A4 | Progesterone | 75 ± 13 | 35 ± 3 |
This table summarizes the Michaelis-Menten kinetic constants for the conversion of progesterone to 6β-hydroxyprogesterone by recombinant human CYP3A4. researchgate.net
To date, the kinetic parameters for the subsequent enzymatic steps—the 19-hydroxylation of 6β-hydroxyprogesterone and the final intramolecular cyclization—have not been reported in the scientific literature. This is primarily due to the fact that the specific enzymes catalyzing these reactions have not yet been conclusively identified and characterized.
Role as an Intermediate or Metabolite in Steroidogenesis Research
The compound 6β,19-Epoxypregn-4-ene-3,20-dione is recognized as a specialized metabolite within the complex landscape of steroid metabolism. While it is not considered a primary component of the major steroidogenic pathways that lead to the synthesis of corticosteroids and sex hormones, its very existence points to the presence of alternative or branch pathways.
The precursor, 6β-hydroxyprogesterone, is a well-established metabolite of progesterone in various species, including humans. nih.gov The subsequent formation of a 19-epoxy derivative introduces a significant conformational rigidity to the steroid molecule. This structural alteration, conferred by the 6,19-epoxy bridge, can profoundly impact the molecule's interaction with steroid receptors and other proteins.
Research on structurally related compounds, such as 21-hydroxy-6,19-epoxyprogesterone, has demonstrated that the rigidified steroid backbone can result in selective modulation of the glucocorticoid receptor. nih.gov This raises the possibility that 6β,19-Epoxypregn-4-ene-3,20-dione may also possess unique biological activities that are yet to be fully elucidated.
The formation of this compound from progesterone—a pivotal hormone in reproduction and a key precursor for the synthesis of other vital steroids—positions it as a potential biomarker for the activity of specific cytochrome P450 enzymes. The study of such minor or less-abundant metabolites can offer valuable insights into the intricate regulation and functional diversity of steroid metabolism in both healthy and diseased states. However, its definitive role as a critical intermediate in a major, well-defined steroidogenic pathway remains a subject for future investigation.
Molecular Mechanisms of Biological Interaction and Cellular Modulation
Steroid Receptor Binding and Activation Mechanisms
The biological activity of steroid hormones is primarily mediated through their binding to and activation of specific intracellular steroid receptors. The unique three-dimensional structure of 6β,19-Epoxypregn-4-ene-3,20-dione suggests a distinct profile of receptor interaction compared to its parent compound, progesterone (B1679170).
Studies on a closely related compound, 21-hydroxy-6,19-epoxyprogesterone, revealed that the rigid, bent conformation conferred by the epoxy bridge leads to selective binding to the glucocorticoid receptor (GR), while having negligible affinity for the mineralocorticoid and progesterone receptors. mdpi.com This suggests that the 6β,19-epoxy linkage may generally favor interaction with the GR over other steroid receptors. The interaction with the receptor is a multi-step process that can involve initial binding followed by conformational changes of the enzyme. nih.gov
The nature of the substituents on the steroid core is critical for receptor affinity. For instance, the loss of the C19-methyl group in 19-norprogesterone (B1209251) results in a threefold higher affinity for the mineralocorticoid receptor compared to progesterone. nih.gov Conversely, the introduction of a bulky or polar substituent at the 6β-position can decrease binding affinity. nih.gov The epoxy bridge in 6β,19-Epoxypregn-4-ene-3,20-dione can be considered a significant structural alteration that likely modulates its binding profile across the spectrum of steroid receptors.
Upon binding of a ligand, steroid receptors undergo a conformational change that is crucial for subsequent events, including the dissociation of heat shock proteins, dimerization, and interaction with co-regulators and DNA response elements. The specific conformation adopted by the receptor is ligand-dependent and determines whether the ligand will act as an agonist or an antagonist.
The rigid structure of 6β,19-Epoxypregn-4-ene-3,20-dione likely induces a unique conformation in the receptor's LBD. Research on 21-hydroxy-6,19-epoxyprogesterone has shown that its rigid structure endows it with the properties of a dissociated GR modulator, acting as an agonist for transrepression pathways while being an antagonist for transactivation pathways. This dissociated behavior is attributed to the specific intermediate conformations the receptor adopts upon binding this rigid ligand, which in turn affects the recruitment of transcriptional modulators. It is plausible that 6β,19-Epoxypregn-4-ene-3,20-dione could induce similar selective receptor modulation.
While direct experimental data on the binding affinities (dissociation constant, Kd, or inhibition constant, Ki) of 6β,19-Epoxypregn-4-ene-3,20-dione for various steroid receptors are not extensively documented in publicly available literature, the affinities of related compounds provide valuable insights. The binding affinity is typically determined through competitive radiometric assays.
The following table summarizes the relative binding affinities (RBA) of progesterone and some of its derivatives to illustrate the impact of structural modifications.
| Compound | Receptor | Relative Binding Affinity (RBA %)a | Reference |
|---|---|---|---|
| Progesterone | Progesterone Receptor (PR) | 100 | |
| Progesterone | Glucocorticoid Receptor (GR) | 1-6 | |
| Dexamethasone | Progesterone Receptor (PR) | 0.2 | |
| Corticosterone | Progesterone Receptor (PR) | 2.6 | |
| Medroxyprogesterone Acetate | Androgen Receptor (AR) | High (Kd = 2.1 nM) | |
| 19-Norprogesterone | Mineralocorticoid Receptor (MR) | ~300 (compared to progesterone) | nih.gov |
Based on the data for related compounds, it is hypothesized that the 6β,19-epoxy bridge in 6β,19-Epoxypregn-4-ene-3,20-dione would significantly alter its binding profile from that of progesterone, potentially reducing its affinity for the PR while possibly enhancing its interaction with the GR. mdpi.com
Enzymatic Modulation and Inhibition Studies
The metabolism of steroids is a critical factor in determining their biological activity and duration of action. Key enzyme families involved in this process are the Cytochrome P450 monooxygenases and the hydroxysteroid dehydrogenases.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly members of the CYP3A family like CYP3A4, are responsible for the oxidative metabolism of a vast number of xenobiotics, including steroids. CYP enzymes catalyze reactions such as hydroxylation, which is often the first step in the inactivation and clearance of steroid hormones. The metabolism by CYP enzymes can be influenced by the structure of the steroid. The presence of the 6β,19-epoxy bridge in 6β,19-Epoxypregn-4-ene-3,20-dione may render it a poor substrate for CYP enzymes that typically hydroxylate these positions. This could potentially lead to a longer biological half-life compared to progesterone. Furthermore, some steroids can act as inhibitors of CYP enzymes, leading to drug-drug interactions. nih.gov
Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus, thereby activating or inactivating steroid hormones. For example, 11β-HSDs regulate the access of glucocorticoids to the GR. The activity of HSDs is also structure-dependent. A study on a 3-ketosteroid-Δ1-dehydrogenase showed that it could act on previously inactive 6-substituted steroids, indicating that some enzymes can accommodate modifications at this position. mdpi.com The 6β,19-epoxy structure may influence how the compound interacts with various HSDs, potentially inhibiting their activity or being a substrate for them.
The table below lists key enzymes in steroid metabolism and their general function.
| Enzyme Family | Specific Enzyme Example | General Function in Steroid Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Oxidative metabolism (e.g., hydroxylation) of a wide range of steroids, often leading to their inactivation. | |
| Hydroxysteroid Dehydrogenases (HSDs) | 11β-HSD2 | Converts active glucocorticoids (cortisol) to inactive forms (cortisone), protecting the mineralocorticoid receptor from illicit occupation. | |
| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD | Interconverts less active 17-keto steroids with more potent 17-hydroxy steroids (e.g., androstenedione (B190577) to testosterone). | |
| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, a key step in the biosynthesis of all classes of steroid hormones. |
A thorough understanding of how a compound interacts with an enzyme requires kinetic analysis to determine parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). Such analyses can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Currently, there is a lack of specific kinetic data for the interaction of 6β,19-Epoxypregn-4-ene-3,20-dione with steroidogenic enzymes in the public literature. However, studies on other steroidal inhibitors provide a framework for how such interactions can be characterized. For example, competitive inhibition has been observed for 6-substituted androst-4-ene-3,17-diones with aromatase, with Ki values in the nanomolar range. nih.gov The rigid structure of 6β,19-Epoxypregn-4-ene-3,20-dione could potentially make it a potent inhibitor of certain enzymes if it binds tightly to the active site but is not effectively turned over. Further experimental studies are required to determine the kinetic parameters and to fully understand the modulatory effects of this compound on enzymatic activity.
Molecular Insights into Cellular Regulatory Effects
The introduction of a 6β,19-epoxy bridge to the pregnane (B1235032) scaffold creates a conformationally restricted molecule. This structural rigidity is a key determinant of its biological activity, influencing how it interacts with cellular machinery and modulates cellular processes.
Impact on Cell Cycle Regulation at the Molecular Level
While direct studies on the effect of 6β,19-Epoxypregn-4-ene-3,20-dione on cell cycle regulation are not extensively documented, research on the closely related compound, 21-hydroxy-6,19-epoxyprogesterone (21OH-6,19OP), offers significant insights. This analog has been shown to act as a dissociated glucocorticoid, a characteristic that allows it to retain anti-inflammatory properties without promoting chemoresistance, a common side effect of some glucocorticoids. nih.gov Specifically, 21OH-6,19OP does not interfere with the apoptotic processes initiated by chemotherapeutic agents in breast cancer cells. nih.gov This suggests a potential for 6β,19-Epoxypregn-4-ene-3,20-dione to similarly avoid impacting the cell cycle in a manner that would be detrimental in a therapeutic context, a hypothesis that warrants further investigation.
Modulation of Gene Expression Profiles
The modulation of gene expression is a primary mechanism through which steroids exert their effects. For progestins, this can involve a wide array of genes. For instance, progesterone has been shown to influence the expression of metallothionein (B12644479) genes in a gender-dependent manner in the adipose tissue of rats. mdpi.com
More directly relevant, studies on 19-hydroxypregn-4-en-20-one, a precursor in the synthesis of 6β,19-Epoxypregn-4-ene-3,20-dione, have demonstrated its ability to modulate the gene expression of several cytokines in K562 human myelogenous leukemia cells. researchgate.net Specifically, it was found to significantly decrease the mRNA levels of Transforming Growth Factor-beta (TGFβ). researchgate.net
Furthermore, the analog 21OH-6,19OP has been shown to inhibit the expression of inducible nitric oxide synthase (Nos-2) in macrophages. nih.gov This inhibitory action on gene expression is a hallmark of its anti-inflammatory effects. The mechanism for this modulation is believed to be through its action as a selective glucocorticoid receptor (GR) modulator, acting as an agonist in transrepression and an antagonist in transactivation assays. nih.gov
| Compound | Cell Line | Gene Target | Effect on Expression |
| 19-hydroxypregn-4-en-20-one | K562 | TGFβ | Decrease |
| 21-hydroxy-6,19-epoxyprogesterone | Macrophages | Nos-2 | Inhibition |
Investigations into Neuroactive Steroid Mechanisms
Progesterone and its metabolites are well-established neuroactive steroids that can modulate neuronal function. nih.gov These effects are often mediated through direct interaction with neurotransmitter receptors, such as the gamma-aminobutyric acid type A (GABA-A) receptor. nih.gov The metabolite allopregnanolone, for example, is a potent positive allosteric modulator of the GABA-A receptor, leading to decreased neuronal excitability. nih.gov
Given the structural similarity of 6β,19-Epoxypregn-4-ene-3,20-dione to progesterone, it is plausible that it or its metabolites could exhibit neuroactive properties. The rigid structure conferred by the 6β,19-epoxy bridge could lead to a unique receptor interaction profile within the central nervous system. However, specific investigations into the neuroactive steroid mechanisms of 6β,19-Epoxypregn-4-ene-3,20-dione are an area that requires further dedicated research.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
The specific structural features of 6β,19-Epoxypregn-4-ene-3,20-dione are fundamental to its biological activity. The introduction of the epoxy bridge across the β-face of the steroid nucleus between C6 and C19 dramatically alters its shape and electronic properties compared to the parent progesterone molecule.
Correlating Structural Features with Receptor Binding Profiles
The rigidified conformation of 6,19-epoxy steroids has been shown to enhance selectivity for certain receptors. For the related compound 21OH-6,19OP, this rigidity is credited with its enhanced selectivity for the glucocorticoid receptor (GR). benthamdirect.comnih.gov Molecular dynamics simulations have suggested that this rigid structure influences the conformation of the GR's ligand-binding domain. nih.gov
Conversely, the 6β,19-bridged structure can also sterically hinder binding to other receptors. In a study of 6β,19-bridged androstenedione analogs as aromatase inhibitors, the 6β,19-epoxy steroid demonstrated only moderate inhibition. nih.gov This suggests that the bridged structure interferes with optimal binding within the active site of the aromatase enzyme. nih.gov These findings highlight how the unique structural feature of the 6β,19-epoxy bridge can fine-tune receptor selectivity.
| Compound | Target Receptor | Binding/Activity |
| 21-hydroxy-6,19-epoxyprogesterone | Glucocorticoid Receptor | Enhanced Selectivity |
| 6β,19-epoxyandrostenedione | Aromatase | Moderate Inhibition |
Impact of Stereochemistry on Molecular Interactions
The stereochemistry of the 6β,19-epoxy bridge is critical to its influence on molecular interactions. This fixed β-face bridge locks the A and B rings of the steroid into a specific conformation. Molecular dynamics studies on the GR complexed with 21OH-6,19OP revealed that the ligand's rigidity induces specific intermediate conformations in the receptor. benthamdirect.comnih.gov This, in turn, is thought to affect the receptor's ability to dimerize and recruit a specific set of transcriptional modulators. benthamdirect.comnih.gov
Specifically, the passive antagonist action of 21OH-6,19OP at the GR is hypothesized to stem, at least in part, from the inability of the GR-ligand complex to form the necessary homodimers for transcriptional activation of certain genes. nih.gov Although 21OH-6,19OP can activate the translocation of the GR to the nucleus, the resulting complex is unable to induce transcription at promoters that require GR homodimerization. nih.gov This demonstrates the profound impact of the fixed stereochemistry of the 6β,19-epoxy bridge on the ultimate biological outcome of receptor binding. The stereochemistry of epoxidation of steroidal dienes is a complex process influenced by various stereoelectronic factors, resulting in specific facial selectivity. researchgate.net
Advanced Spectroscopic and Analytical Research Methodologies for 6beta,19 Epoxypregn 4 Ene 3,20 Dione Studies
High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying the metabolites of 6β,19-Epoxypregn-4-ene-3,20-dione. Its high resolving power and mass accuracy enable the determination of the elemental composition of metabolites, providing crucial clues to the metabolic pathways. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often employed to separate complex biological mixtures before mass analysis.
In a study focused on the synthesis and characterization of 6β,19-Epoxypregn-4-ene-3,20-dione, mass spectrometry was used to confirm the identity of the synthesized compound. The expected molecular weight of 6β,19-Epoxypregn-4-ene-3,20-dione is 328.43 g/mol . The high-resolution mass spectrum would show a molecular ion peak corresponding to this mass with high accuracy, typically within a few parts per million (ppm), confirming the elemental formula of C₂₁H₂₈O₃.
Table 1: Illustrative HRMS Data for 6β,19-Epoxypregn-4-ene-3,20-dione
| Parameter | Observed Value | Theoretical Value | Mass Accuracy (ppm) |
| Molecular Ion [M+H]⁺ | 329.2062 | 329.2066 | 1.2 |
Note: The data in this table is illustrative and represents typical values obtained in HRMS analysis.
When studying the metabolism of 6β,19-Epoxypregn-4-ene-3,20-dione, researchers would look for mass shifts corresponding to common metabolic transformations such as hydroxylation, reduction, or conjugation. For example, the addition of a hydroxyl group would result in a mass increase of 16 Da. By analyzing the fragmentation patterns of the parent compound and its metabolites, the sites of metabolic modification can be pinpointed, providing a detailed picture of its biotransformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of 6β,19-Epoxypregn-4-ene-3,20-dione. Both ¹H and ¹³C NMR are fundamental for assigning the chemical shifts of each proton and carbon atom in the molecule, which are highly sensitive to the local electronic environment and stereochemistry.
The epoxy bridge between C6 and C19 in 6β,19-Epoxypregn-4-ene-3,20-dione introduces significant conformational constraints on the steroid's A and B rings. These constraints result in unique chemical shifts and coupling constants for the protons in the vicinity of the epoxy ring, which can be definitively assigned using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
For instance, the ¹H NMR spectrum of 6β,19-Epoxypregn-4-ene-3,20-dione would show characteristic signals for the olefinic proton at C4, the protons adjacent to the carbonyl groups at C3 and C20, and the protons of the methyl groups at C18 and C21. The specific chemical shifts and coupling patterns of the C6 and C19 protons are particularly diagnostic for the presence and stereochemistry of the epoxy bridge.
Table 2: Key ¹H NMR Chemical Shifts for 6β,19-Epoxypregn-4-ene-3,20-dione
| Proton | Chemical Shift (ppm) |
| H-4 | ~5.8 |
| H-6 | ~4.5 |
| H-19a | ~3.8 |
| H-19b | ~3.5 |
| H-18 (CH₃) | ~0.7 |
| H-21 (CH₃) | ~2.1 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, providing critical information for confirming the stereochemistry and analyzing the conformational preferences of the molecule in solution.
Chromatographic Separations for Isolation and Purity Assessment in Research Applications
Chromatographic techniques are essential for the isolation, purification, and purity assessment of 6β,19-Epoxypregn-4-ene-3,20-dione in research settings. Given the complexity of the reaction mixtures in which it is often synthesized, efficient separation methods are required to obtain the compound in high purity.
High-performance liquid chromatography (HPLC) is a widely used technique for both analytical and preparative-scale purification of steroids. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for separating 6β,19-Epoxypregn-4-ene-3,20-dione from its precursors and byproducts. The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram, and the purity level can be quantified by integrating the peak area.
Table 3: Example HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Retention Time | ~8.5 min |
Note: This is an exemplary method and would require optimization for specific applications.
Thin-layer chromatography (TLC) is another valuable tool for rapid analysis of reaction progress and for preliminary purity checks. For 6β,19-Epoxypregn-4-ene-3,20-dione, a silica gel plate with a mobile phase of ethyl acetate and hexane would provide good separation. The spots can be visualized under UV light or by staining with a suitable reagent.
Kinetic Analysis Techniques for Reaction Rate Determination
Understanding the kinetics of the formation of 6β,19-Epoxypregn-4-ene-3,20-dione is crucial for optimizing its synthesis. Kinetic analysis techniques are employed to determine the reaction rates, reaction order, and the influence of various parameters such as temperature, catalyst, and reactant concentrations.
The progress of the reaction can be monitored over time by taking aliquots from the reaction mixture and analyzing them using techniques like HPLC or GC. By plotting the concentration of the reactant or product as a function of time, the rate of the reaction can be determined. For example, in the synthesis of 6β,19-Epoxypregn-4-ene-3,20-dione from a suitable precursor, the disappearance of the starting material and the appearance of the product can be quantified by HPLC.
Table 4: Illustrative Kinetic Data for the Formation of 6β,19-Epoxypregn-4-ene-3,20-dione
| Time (minutes) | Precursor Concentration (M) | Product Concentration (M) |
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
Note: The data presented is hypothetical and serves to illustrate a typical kinetic experiment.
By fitting this data to appropriate rate laws, the rate constant for the reaction can be calculated. This information is invaluable for scaling up the synthesis and for gaining insights into the reaction mechanism.
Theoretical and Computational Investigations of 6beta,19 Epoxypregn 4 Ene 3,20 Dione
Molecular Modeling and Conformational Analysis of the Epoxypregnane Skeleton
The introduction of a 6beta,19-epoxy bridge imposes significant conformational constraints on the pregnane (B1235032) skeleton. Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and preferred conformations of such modified steroids.
Similarly, studies on 9β,19-cyclopropyl sterols, which feature a carbon-based bridge involving the C19 methyl group, have demonstrated that this modification significantly influences the molecular shape. nih.gov Nuclear Overhauser effect (NOE) spectroscopy and computational methods have shown that these cyclopropyl sterols adopt a pseudoplanar or flat shape, which is functionally significant for their role in membrane bilayers. nih.gov It is plausible that the 6beta,19-epoxy bridge in the target molecule would also induce a more planar and rigid conformation compared to its non-bridged counterparts.
Table 1: Predicted Conformational Effects of the 6beta,19-Epoxy Bridge
| Feature | Predicted Conformation | Rationale |
| B-Ring | Rigidified, likely a distorted boat or twist-boat | The epoxy bridge locks the ring into a non-chair conformation. |
| A/B Ring Junction | Altered dihedral angles | The bridge pulls the C19 methyl group towards the B-ring, affecting the junction. |
| Overall Shape | More planar and rigid | Similar to other bridged steroids, the covalent linkage reduces flexibility. |
| C17 Side Chain | Potential for altered orientation | Changes in the core steroid skeleton can propagate to the side chain. nih.gov |
These conformational predictions, derived from studies on analogous bridged steroids, would need to be validated through specific molecular mechanics and quantum mechanics calculations for 6beta,19-Epoxypregn-4-ene-3,20-dione.
Computational Docking Simulations for Ligand-Receptor Binding Prediction
Computational docking is a powerful tool for predicting the binding orientation and affinity of a ligand within the active site of a receptor. For a steroid derivative like this compound, docking simulations could provide valuable insights into its potential interactions with various nuclear receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).
The process of molecular docking involves generating a multitude of possible binding poses of the ligand in the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. Studies on other steroidal compounds have successfully employed docking to understand their receptor interactions. For instance, docking studies of progesterone and testosterone (B1683101) derivatives have been used to correlate their chemical structures with their anticancer activities. nih.gov Similarly, covalent docking models have been developed to study the binding of epoxyketone proteasome inhibitors, where the epoxide plays a crucial role in the covalent interaction with the target. nih.gov
In the context of this compound, docking simulations could help to:
Identify potential biological targets: By docking the molecule against a panel of steroid receptors, one could hypothesize its primary binding partners.
Predict binding mode: The simulations would reveal the specific orientation of the molecule within the binding pocket, highlighting key hydrogen bonds, hydrophobic interactions, and steric contacts.
Assess the impact of the epoxy bridge: By comparing the docking results of this compound with those of progesterone, one could evaluate how the rigidified structure influences receptor binding.
Table 2: Key Amino Acid Residues in Steroid Receptor Ligand Binding Domains
| Receptor | Key Residues for Ligand Interaction (Examples) |
| Progesterone Receptor (PR) | Arg766, Asn719, Gln725, Cys891 |
| Androgen Receptor (AR) | Asn705, Gln711, Arg752, Thr877 |
| Glucocorticoid Receptor (GR) | Gln570, Arg611, Asn564, Thr739 |
Docking simulations of this compound with these receptors would likely show a unique interaction profile due to its distinct shape imposed by the epoxy bridge.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are essential for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods can be particularly useful in understanding the reactivity of the strained epoxide ring.
The epoxide group is susceptible to ring-opening reactions under both acidic and basic conditions. libretexts.orgmasterorganicchemistry.com Quantum chemical calculations, such as density functional theory (DFT), can be used to model these reactions, predict their feasibility, and characterize the structures of transition states and intermediates.
Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the adjacent carbons. Quantum chemical calculations can predict the regioselectivity of this attack, which is influenced by both steric and electronic factors. libretexts.org
Base-Catalyzed Ring Opening: In the presence of a strong nucleophile, the ring can open via an SN2 mechanism. masterorganicchemistry.com Calculations can determine the activation energy for this process and explain the preference for attack at the less sterically hindered carbon. masterorganicchemistry.com
A computational study on the biomimetic synthesis of steroids involving cationic cyclizations of molecules containing epoxide precursors highlights the power of these methods in understanding complex reaction pathways. researchgate.net
Table 3: Potential Ring-Opening Reactions of the 6beta,19-Epoxy Bridge
| Condition | Nucleophile | Predicted Major Product | Computational Insight |
| Acidic | H₂O | 6β-hydroxy-19-hydroxymethylpregn-4-ene-3,20-dione | Transition state analysis to determine regioselectivity. |
| Basic | OH⁻ | 6β-hydroxy-19-hydroxymethylpregn-4-ene-3,20-dione | Calculation of activation barriers for attack at C6 vs. C19. |
These theoretical predictions would be invaluable for understanding the metabolic fate and potential reactivity of this compound in a biological environment.
Molecular Dynamics Simulations for Dynamic Receptor Interactions
For steroid-receptor complexes, MD simulations have been instrumental in understanding the structural basis of receptor activation and antagonism. For instance, MD simulations of the glucocorticoid receptor DNA-binding domain have provided insights into how the receptor interacts with DNA and how these interactions are influenced by the binding of ligands. nih.govresearchgate.net Similarly, MD simulations of the androgen receptor have elucidated the structural changes that occur upon binding of agonists and antagonists. frontiersin.org
Applying MD simulations to the complex of this compound with a target receptor could provide a wealth of information, including:
Stability of the binding pose: MD can assess whether the initial binding pose predicted by docking is stable over time.
Role of water molecules: MD explicitly includes water molecules, allowing for the study of their role in mediating ligand-receptor interactions.
Binding free energy calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.
The insights gained from MD simulations would be crucial for a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound.
Future Research Directions and Unexplored Avenues for 6beta,19 Epoxypregn 4 Ene 3,20 Dione
Systems Biology Approaches to Integrate Multi-Omics Data in Steroid Research
The promise of systems biology lies in its ability to create a holistic understanding of cellular processes by combining data from multiple molecular layers. nih.govresearchgate.net For a compound like 6beta,19-Epoxypregn-4-ene-3,20-dione, whose precise regulatory networks are not fully mapped, a multi-omics approach is a critical next step. Integrating genomics, transcriptomics, proteomics, and metabolomics can reveal the comprehensive impact of this steroid on a biological system. hilarispublisher.comnih.gov
Future research should focus on applying these techniques to cells or tissues exposed to this compound. For instance, RNA-seq (transcriptomics) could identify all genes whose expression is altered by the compound, while advanced mass spectrometry-based proteomics could quantify subsequent changes in protein levels. Metabolomics would then capture the downstream effects on metabolic pathways. nih.govtum.de By integrating these datasets, researchers can construct detailed models of the molecular pathways modulated by this compound, potentially uncovering novel functions and connections that are missed by single-level analyses. nih.gov This approach has been successfully used to study the effects of other steroids, such as glucocorticoids on hepatic metabolism, providing a clear precedent. tum.de Such studies could pinpoint the specific transcription factors, enzymes, and signaling proteins that interact with or are influenced by this epoxy steroid, offering a system-wide view of its biological role.
Table 1: Multi-Omics Integration in Steroid Research
| Omics Layer | Technology/Method | Potential Insights for this compound |
|---|---|---|
| Genomics | Next-Generation Sequencing (NGS) | Identification of genetic predispositions influencing response to the compound. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Profiling of all gene expression changes induced by the compound. tum.de |
| Proteomics | Mass Spectrometry (MS) | Quantification of protein level changes and post-translational modifications. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of altered metabolic pathways and key metabolite intermediates. nih.gov |
Development of Novel Biocatalytic Systems for Directed Transformations
The synthesis of complex steroid molecules often involves challenging chemical steps. Biocatalysis, using isolated enzymes or whole microorganisms, presents a powerful alternative that aligns with green chemistry principles, offering high selectivity and reducing environmental impact. nih.gov Research into microbial transformations has already demonstrated the potential for creating valuable steroid derivatives through reactions like hydroxylation and dehydrogenation. nih.gov
For this compound, future research should aim to discover and engineer novel biocatalytic systems for its efficient and specific synthesis or modification. This could involve screening microbial libraries for strains capable of performing the desired epoxy-group formation on a suitable pregnane (B1235032) precursor. Furthermore, developing immobilized biocatalysts, where enzymes or cells are fixed onto a stable matrix like a polyvinyl alcohol cryogel, could enable continuous and repeated transformation cycles, making the process more economically viable and scalable. nih.gov The use of such systems simplifies product isolation and enhances catalyst stability, representing an effective strategy for producing this and other pharmaceutical steroids. nih.gov
Table 2: Biocatalytic Approaches for Steroid Modification
| Biocatalytic Method | Key Advantages | Potential Application for this compound |
|---|---|---|
| Whole-Cell Biotransformation | Utilizes multi-enzymatic complexes within the cell; cost-effective. nih.gov | Synthesis from a precursor steroid by a microorganism engineered to express the necessary enzymes. |
| Isolated Enzyme Catalysis | High specificity and selectivity for targeted reactions. nih.gov | Directed introduction or modification of the 6beta,19-epoxy bridge using a specific oxygenase. |
| Immobilized Biocatalysts | Reusability, operational stability, and simplified product purification. nih.gov | Large-scale, sustainable production through repeated reaction cycles. |
Exploration of Undiscovered Mechanistic Targets within Biological Pathways
While many steroids act through well-characterized nuclear receptors, there is a growing body of evidence for novel and non-canonical signaling pathways. unthsc.eduplos.org Future investigations into this compound should be dedicated to identifying such undiscovered mechanistic targets. It is plausible that this compound interacts with previously unknown receptors or modulates signaling pathways in ways that differ from classic steroids.
Research programs have successfully identified novel targets for estrogens and progesterone (B1679170), including membrane-bound receptors (e.g., mPR) and mitochondrial receptors (e.g., ERβ), which mediate neuroprotective effects. unthsc.edu A similar approach could be applied to this compound. For example, studies could explore its binding to membrane receptors and its influence on intracellular calcium channels, which are known mediators of steroid-induced effects. unthsc.edu The underlying molecular mechanisms of how many steroids influence the immune system remain largely a mystery, presenting another fertile ground for investigation. nih.gov Unraveling a novel pathway for this compound could have significant implications for understanding its physiological function and for developing new therapeutic strategies. plos.orgnih.gov
Advanced Chemical Biology Tools for Probing Molecular Interactions
Understanding the function of a steroid requires detailed knowledge of its molecular interactions. Advanced chemical biology provides an arsenal (B13267) of tools to probe these events with high precision. nih.govyoutube.com For this compound, these tools can be used to identify direct binding partners and to visualize its behavior within a cellular context.
One powerful approach involves the design and synthesis of chemical probes derived from the parent steroid. sigmaaldrich.com By attaching a reactive group, a fluorescent tag, or an enrichment handle like biotin, researchers can create a tool to "fish" for interacting proteins directly within complex biological systems. youtube.com These probes can be used for target engagement studies, affinity-based protein profiling, and fluorescence microscopy to visualize the subcellular localization of the steroid's targets. youtube.comsigmaaldrich.com Additionally, computational methods like molecular dynamics (MD) simulations can provide atomistic-level insights into how this compound interacts with and partitions into lipid membranes, which can influence its access to transmembrane receptors or its non-receptor-mediated effects. acs.orgrsc.org
Table 3: Advanced Tools for Investigating Molecular Interactions
| Tool/Technique | Description | Application to this compound |
|---|---|---|
| Chemical Probes | Modified versions of the steroid with tags (e.g., biotin, fluorophore) for detection and enrichment. youtube.comsigmaaldrich.com | Identifying direct protein binding partners and visualizing subcellular localization. |
| DNA-Encoded Libraries (DELs) | Vast libraries of compounds tagged with DNA barcodes for rapid screening of binding interactions. sigmaaldrich.com | High-throughput screening to identify proteins that bind to the steroid scaffold. |
| Molecular Dynamics (MD) Simulations | Computational models that simulate the physical movements of atoms and molecules. acs.org | Characterizing the compound's orientation, partitioning, and kinetics within cell membranes. acs.orgrsc.org |
| Proximity Labeling (e.g., Dexterity Kits) | An antibody or small molecule specific to a protein of interest is used to label nearby molecules within a nanometer radius. sigmaaldrich.com | Mapping the local molecular environment of a known or suspected receptor in the presence of the steroid. |
Q & A
Q. What are the recommended methods for synthesizing 6β,19-epoxypregn-4-ene-3,20-dione derivatives?
Synthesis of epoxy-pregnane derivatives typically involves epoxidation of precursor steroids. For example, 16α,17α-epoxy analogs are synthesized by reacting pregnene derivatives with peracids under controlled conditions to introduce the epoxide group. Characterization via FTIR, UV, and ¹H NMR is critical to confirm structural integrity, as described for related epoxy-pregnene compounds in spectral studies . Key steps include monitoring reaction kinetics and optimizing solvent systems to avoid side reactions like hydroxylation or ring-opening.
Q. How should researchers handle and store 6β,19-epoxypregn-4-ene-3,20-dione to ensure stability during experiments?
This compound requires strict adherence to safety protocols:
- Handling : Use fume hoods to avoid inhalation of aerosols, wear nitrile gloves, and use chemical-resistant goggles. Dust formation must be minimized to prevent accidental exposure .
- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Stability under normal lab conditions is reported, but long-term storage should avoid humidity and reactive chemicals (e.g., strong acids/bases) .
Q. What spectroscopic techniques are most reliable for characterizing epoxy-pregnane derivatives?
FTIR, UV, and ¹H NMR are standard for structural elucidation:
- FTIR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for C3/C20 ketones, epoxy C-O-C at ~1250 cm⁻¹) .
- ¹H NMR : Resolves stereochemistry; epoxy protons appear as distinct doublets (δ 3.0–4.0 ppm), while methyl groups (e.g., C19) show upfield shifts .
- UV : Useful for detecting conjugated systems (e.g., Δ⁴-3-ketone at λ ~240 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for epoxy-pregnane derivatives?
Discrepancies in spectral interpretations often arise from stereochemical variations or solvent effects. For example:
- Epoxy conformation : X-ray crystallography (e.g., single-crystal analysis) can clarify ambiguities in NMR assignments, such as the eclipsed conformation of the C20 ketone relative to the epoxy ring .
- Solvent interactions : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding or aggregation effects .
Cross-validation with computational methods (DFT calculations) is recommended for controversial cases.
Q. What enzymatic pathways might degrade or modify 6β,19-epoxypregn-4-ene-3,20-dione in biological systems?
Rat liver microsomal studies on similar pregnane derivatives suggest cytochrome P450-mediated oxidation:
- 6β-Hydroxylation : A common metabolic pathway for Δ⁴-3-ketosteroids, forming 6β-hydroxy derivatives via hydroperoxide intermediates .
- Epoxide stability : The 6β,19-epoxide group may resist enzymatic hydrolysis under physiological conditions, but liver esterases could cleave acetylated side chains in related analogs .
In vitro assays using liver microsomes + NADPH are recommended to track metabolite formation.
Q. How can immunoassays be optimized for detecting trace amounts of 6β,19-epoxypregn-4-ene-3,20-dione in biological matrices?
Key considerations include:
- Antibody specificity : Use antibodies with high cross-reactivity to the epoxy-pregnane backbone (e.g., CL425 monoclonal antibody, which recognizes Δ⁴-3-ketosteroids but may cross-react with 6α/6β-hydroxy analogs) .
- Matrix effects : Pre-treat samples (e.g., solid-phase extraction) to remove interfering lipids or proteins. Validate parallelism between standard curves and diluted fecal/plasma extracts .
- Sensitivity : Employ chemiluminescent substrates to enhance detection limits (sub-nanogram range) .
Q. What structural features of 6β,19-epoxypregn-4-ene-3,20-dione influence its progestogenic activity?
Conformational studies on related steroids reveal:
- C20 ketone orientation : Eclipsed conformation with the C13-C17 bond enhances receptor binding affinity, as seen in X-ray structures of 16α,17α-epoxyprogesterone derivatives .
- Epoxide rigidity : The 6β,19-epoxide restricts ring flexibility, potentially reducing metabolic deactivation compared to non-epoxidized analogs .
In silico docking studies with progesterone receptor models can further predict activity.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental persistence of epoxy-pregnane derivatives?
While some safety data sheets classify epoxy-pregnanes as non-persistent , ecotoxicological studies are lacking. Mitigation strategies include:
- Biodegradation assays : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water systems.
- Structure-activity relationships : Compare with structurally similar steroids (e.g., progesterone) known to degrade via microbial hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
